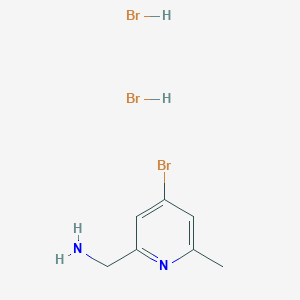

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide

Description

(4-Bromo-6-methylpyridin-2-yl)methanamine dihydrobromide is a brominated pyridine derivative with a methanamine substituent, stabilized as a dihydrobromide salt. Its molecular formula is C₇H₁₁Br₃N₂ (MW: 362.89 g/mol), comprising a pyridine ring substituted with bromine at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position (as part of the methanamine side chain) . This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing ligands, receptor modulators, and bioactive molecules. The dihydrobromide salt enhances stability and aqueous solubility, making it suitable for biological assays .

Properties

IUPAC Name |

(4-bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2BrH/c1-5-2-6(8)3-7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFWCWOTKNJOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CN)Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromo-6-methylpyridin-2-yl)methanamine can be synthesized through the reaction of 4-bromo-6-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, and using a catalyst to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and advanced equipment to ensure consistent quality and yield. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the methanamine group to other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Reduced derivatives of the methanamine group.

Scientific Research Applications

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and materials.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to these targets, modulating their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substitution patterns, salt forms, and applications. Key examples include:

Table 1: Structural and Physicochemical Comparisons

Key Differences

Substitution Patterns: The target compound’s 4-bromo-6-methylpyridine core distinguishes it from analogs like (2-bromopyridin-4-yl)methanamine, which lacks methyl substitution .

Salt Forms :

- Dihydrobromide salts (e.g., target compound) exhibit higher aqueous solubility than free bases, critical for in vitro assays. In contrast, dihydrochloride salts (e.g., furan-2-yl methanamine analog) may differ in crystallinity and stability .

Synthetic Routes :

- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in ) or Boc-protection/deprotection strategies (e.g., tert-butyl carbamate intermediates in ). This contrasts with the click chemistry used for triazole-containing analogs () .

Biological Activity: While the target compound lacks direct biological data, structurally related dihydrobromide salts (e.g., amthamine dihydrobromide) show potent histamine H₂ receptor agonism (EC₅₀ = 3 nM) .

Pharmaceutical Relevance

- Receptor Modulation: Pyridine methanamines are pivotal in designing adenosine receptor ligands () and histamine receptor modulators (). The bromine atom in the target compound may enhance binding to hydrophobic pockets in receptor proteins .

- Antitubercular Agents : Analogous pyridine-carboxamide derivatives () demonstrate activity against drug-resistant tuberculosis, highlighting the scaffold’s versatility .

Agrochemical Potential

- Brominated pyridines are used in herbicide and pesticide development. For example, tert-butyl 2-fluoro-6-methylbenzoate () shares synthetic pathways with the target compound, suggesting cross-applicability in agrochemical synthesis .

Biological Activity

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is an organic compound with the molecular formula CHBrN·2HBr, notable for its potential applications in pharmaceutical research and development. This compound is characterized by its unique structural properties, including a bromine atom at the fourth position and a methanamine group at the second position of the pyridine ring. Understanding its biological activity is crucial for leveraging its potential in drug design and therapeutic applications.

The biological activity of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as either an inhibitor or an activator depending on the target pathway involved. The bromine and methanamine groups facilitate binding to these targets, modulating their activity in various biological processes.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, which can be pivotal in controlling metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide:

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity : Research indicates that (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide may possess cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapeutics.

- Neuroprotective Effects : Studies have indicated that this compound may offer protective effects against neurodegenerative processes, potentially through modulation of adenosinergic pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide:

Case Study 1: Enzyme Inhibition

A study assessed the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results demonstrated significant inhibition rates compared to control groups, indicating its potential as a therapeutic agent targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted against a range of bacterial pathogens. The results showed that (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Case Study 3: Cancer Cell Line Testing

The cytotoxicity of the compound was evaluated using several cancer cell lines, including breast and colon cancer models. The findings revealed a dose-dependent response, with significant reductions in cell viability at higher concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (4-Bromo-2-pyridyl)methanamine | Bromine at position 4, different substitution pattern | Moderate enzyme inhibition |

| 2-Bromo-4-methylpyridine | Bromine at position 2, methyl group at position 4 | Limited antimicrobial activity |

| (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide | Unique substitution pattern enhancing biological interactions | Significant enzyme inhibition and cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.